molecular formula C21H17N3O4S B6551855 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040657-15-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6551855
CAS No.: 1040657-15-5
M. Wt: 407.4 g/mol
InChI Key: CGGVOGORFFIYIU-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide” is a complex organic molecule. It combines sulfonamide and benzodioxane fragments in its framework . The molecule has been studied for its antibacterial potential, particularly against Escherichia coli and Bacillus subtilis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative . This compound is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides .


Molecular Structure Analysis

The structures of these sulfonamide derivatives are determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For instance, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one of the synthesized compounds was described as a pinkish amorphous powder with a yield of 80%, melting point of 156-157 °C, molecular formula C25H26N2O6S, and molecular weight 482 gmol-1 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown antibacterial potential. They have been found to inhibit biofilm formation in Escherichia coli and Bacillus subtilis .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have been noted to be mildly cytotoxic . Therefore, appropriate safety measures should be taken when handling these compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-12-22-19-14-4-2-3-5-17(14)29-20(19)21(26)24(12)11-18(25)23-13-6-7-15-16(10-13)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGVOGORFFIYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC4=C(C=C3)OCCO4)SC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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